molecular formula C26H23BrNO4P B13765628 Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide CAS No. 71412-17-4

Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide

Cat. No.: B13765628
CAS No.: 71412-17-4
M. Wt: 524.3 g/mol
InChI Key: LKCOJLWPZUUBET-UHFFFAOYSA-M
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Description

Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide is a quaternary phosphonium salt characterized by three distinct aryl substituents attached to a central phosphorus atom: two 4-methoxyphenyl groups, one 4-nitrophenyl group, and one phenyl group. Its molecular formula is C₂₆H₂₁BrNO₄P, with a molecular weight of 522.31 g/mol. The compound combines electron-donating methoxy (-OCH₃) and electron-withdrawing nitro (-NO₂) groups, which influence its electronic properties, solubility, and reactivity. Such phosphonium salts are typically synthesized via alkylation or arylation of triphenylphosphine with halogenated aromatic precursors under controlled conditions .

Properties

CAS No.

71412-17-4

Molecular Formula

C26H23BrNO4P

Molecular Weight

524.3 g/mol

IUPAC Name

bis(4-methoxyphenyl)-(4-nitrophenyl)-phenylphosphanium;bromide

InChI

InChI=1S/C26H23NO4P.BrH/c1-30-21-10-16-25(17-11-21)32(23-6-4-3-5-7-23,26-18-12-22(31-2)13-19-26)24-14-8-20(9-15-24)27(28)29;/h3-19H,1-2H3;1H/q+1;/p-1

InChI Key

LKCOJLWPZUUBET-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC.[Br-]

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the quaternization of a triarylphosphine derivative with an appropriate alkyl halide or aryl halide, resulting in the formation of the phosphonium salt. This process generally follows a two-step mechanism:

The key to this synthesis is the selection of the correct phosphine precursor and halide electrophile to introduce the desired substituents on the phosphorus atom.

Detailed Synthetic Procedure

A representative synthesis can be outlined as follows:

  • Starting Materials:

    • Bis(4-methoxyphenyl)phenylphosphine or its derivatives.
    • 4-Nitrobromobenzene or related aryl bromide.
    • Solvent such as tetrahydrofuran (THF), diethyl ether, or acetone.
    • Inert atmosphere (argon or nitrogen) to prevent oxidation.
  • Step 1: Preparation of Triarylphosphine Intermediate

    • Bis(4-methoxyphenyl)phenylphosphine can be synthesized via reaction of chlorobis(4-methoxyphenyl)phosphine with phenylmagnesium chloride (Grignard reagent) in THF at low temperature (-78 °C to room temperature) under inert atmosphere.
    • After reaction completion, the mixture is quenched, and the phosphine intermediate is purified by silica gel chromatography.
  • Step 2: Quaternization to Form Phosphonium Bromide

    • The triarylphosphine intermediate is reacted with 4-nitrobromobenzene in an appropriate solvent.
    • The reaction proceeds via nucleophilic substitution where the phosphorus lone pair attacks the electrophilic aryl bromide carbon, forming the phosphonium salt.
    • The reaction mixture is refluxed or stirred at elevated temperature until completion, monitored by thin-layer chromatography (TLC).
    • After reaction completion, the product is purified by column chromatography or recrystallization to yield this compound as a pale yellow solid.

Reaction Conditions and Yields

Step Reagents & Conditions Reaction Time Temperature Yield (%) Notes
1 Chlorobis(4-methoxyphenyl)phosphine + Phenylmagnesium chloride in THF 18.5 h -78 °C to 20 °C 98 Inert atmosphere required
2 Triarylphosphine + 4-nitrobromobenzene in acetone or phenol solvent 5 h Reflux or room temp. 85 Monitored by TLC

Purification Techniques

  • Flash column chromatography on silica gel using ethyl acetate/petroleum ether mixtures is commonly employed to purify the phosphine oxide intermediates and phosphonium salts.
  • Recrystallization from solvents such as acetone or methylcarbonate solutions at elevated temperatures (around 70 °C) followed by slow cooling can yield high-purity crystalline phosphonium bromide salts.

Analytical Characterization and Research Findings

  • Nuclear Magnetic Resonance (NMR): ^1H NMR spectra typically show aromatic proton signals between 6.5–8.5 ppm, with characteristic signals for methoxy groups around 3.7 ppm. The phosphorus environment can be confirmed by ^31P NMR.
  • Mass Spectrometry (MS): Confirms molecular weight (~524.3 g/mol) and molecular ion peaks corresponding to the phosphonium salt.
  • Elemental Analysis: Confirms the presence of bromine and nitrogen consistent with the nitrophenyl substituent.
  • Infrared Spectroscopy (IR): Shows characteristic P–C stretching vibrations and nitro group absorptions around 1500–1350 cm^-1.

Research has demonstrated that the electronic properties of this compound arise from the electron-donating methoxy groups and electron-withdrawing nitro group, which influence its reactivity and stability in catalytic applications.

Summary Table of Preparation Methods

Parameter Description
Molecular Formula C26H23BrNO4P
Molecular Weight 524.3 g/mol
Key Starting Materials Chlorobis(4-methoxyphenyl)phosphine, phenylmagnesium chloride, 4-nitrobromobenzene
Solvents Tetrahydrofuran (THF), diethyl ether, acetone, phenol
Reaction Atmosphere Inert gas (argon or nitrogen)
Reaction Temperature -78 °C to room temperature for phosphine synthesis; reflux or room temperature for quaternization
Typical Yields 85–98%
Purification Silica gel chromatography, recrystallization
Characterization Techniques ^1H NMR, ^31P NMR, MS, IR, elemental analysis

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound’s phosphonium center facilitates nucleophilic displacement reactions, particularly in the presence of strong nucleophiles. Key findings include:

  • Alkylation/Dealkylation Pathways : Reacts with alkyl halides to form mixed phosphonium intermediates, enabling transfer of aromatic groups in multi-step syntheses .

  • Halide Exchange : Bromide counterion substitution occurs with iodide or chloride under phase-transfer conditions, forming derivatives like bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium iodide .

Table 1: Representative Nucleophilic Substitutions

Reaction TypeConditionsProductYield (%)Source
Bromide → Iodide exchangeKI, CH₃CN, 60°C, 12 hPhosphonium iodide analog85
Alkylation with methyl triflateCH₂Cl₂, RT, 2 hMethyl-substituted phosphonium salt72

Role in Catalytic Cycles

The compound participates as a transient intermediate in copper-catalyzed cycloadditions and organocatalytic processes:

  • Cycloaddition Catalysis : Acts as a phosphonium intermediate in copper(I)-mediated 1,3-dipolar cycloadditions between azides and alkynes, stabilizing reactive copper species during triazole formation .

  • Redox Cycling : In silane-mediated reductions, the phosphonium ion undergoes reversible P(III)/P(V) transitions, enabling catalytic deoxygenation of phosphine oxides (Table 2) .

Table 2: Catalytic Deoxygenation Efficiency

CatalystSubstrateReaction Time (h)Conversion (%)
(4-NO₂C₆H₄O)₂P(O)OHTriphenylphosphine oxide2>99
Ti(OPr)₄Phosphonium bromide186
Data adapted from silane-mediated reductions

Cycloaddition and Annulation Reactions

The electron-withdrawing nitro group enhances reactivity in [3+2] and [4+2] cycloadditions:

  • Azide-Alkyne Cycloaddition (AAC) : Forms triazole derivatives under mild conditions, with the phosphonium ion stabilizing Cu(I) intermediates (TOF up to 120 h⁻¹) .

  • Inverse Electron-Demand Diels-Alder : Participates as an electron-deficient dienophile with electron-rich dienes, yielding polycyclic adducts .

Redox and Ligand Behavior

The compound’s redox activity is pivotal in photoredox catalysis:

  • Oxidative Quenching : Serves as an electron acceptor in visible-light-driven reactions, enabling C–H functionalization via single-electron transfer (SET) .

  • Ligand Displacement : Coordinating ability with transition metals (e.g., Cu, Pd) modulates catalytic activity in cross-coupling reactions .

Scientific Research Applications

Catalytic Applications

1.1 Phosphine Catalysis
Phosphonium salts like Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide serve as effective catalysts in several organic reactions. They can facilitate nucleophilic additions and substitutions due to the electron-rich nature of the phosphorus atom. For instance, they have been utilized in:

  • Michael Additions : The compound can enhance the yields of Michael addition reactions between aldehydes and maleimides, demonstrating its role as a nucleophilic catalyst .
  • Cross-Coupling Reactions : It has been shown to participate in nickel-catalyzed cross-coupling reactions involving carbon-oxygen bonds, which are pivotal in forming complex organic molecules .

1.2 Organocatalysis
The compound has been investigated for its role in organocatalysis, where it can promote various transformations without the need for metal catalysts. For example, it has been used in enantioselective intramolecular reactions, producing chiral compounds with high yields and selectivity .

Organic Synthesis

2.1 Synthesis of Functionalized Compounds
this compound has been employed in the synthesis of diverse functionalized organic compounds. Its ability to stabilize reactive intermediates makes it suitable for:

  • Formation of Quaternary Stereocenters : The compound can be used in reactions that yield complex structures with quaternary stereocenters, which are significant in pharmaceuticals .
  • Synthesis of Isoindolines and Related Structures : It has been effectively applied in the synthesis of isoindoline derivatives through phosphine-catalyzed annulation reactions, showcasing its versatility in generating biologically relevant molecules .

Material Science

3.1 Development of Advanced Materials
The unique properties of this compound also extend to material science applications:

  • Conductive Polymers : Research indicates that phosphonium salts can be incorporated into polymer matrices to enhance electrical conductivity and thermal stability, making them suitable for electronic applications.
  • Coatings and Films : The compound can be utilized in creating protective coatings that exhibit improved chemical resistance and durability due to the phosphonium moiety's inherent stability.

Case Studies

StudyApplicationFindings
Xu et al., 2010Michael AdditionsDemonstrated enhanced yields using phosphine additives .
Malachowski et al., 2011Intramolecular ReactionsAchieved high enantiomeric excesses in cyclization reactions .
Fernández et al., 2012β-BorationSuccessfully utilized phosphine for β-boration of α,β-unsaturated carbonyl compounds .

Mechanism of Action

The mechanism of action of Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide involves its interaction with molecular targets such as enzymes and receptors. The phosphonium center can facilitate the formation of reactive intermediates, which can then interact with biological molecules. The nitro group can undergo reduction to form reactive species that can further interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares the target compound with analogous phosphonium salts:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties Reference
Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide C₂₆H₂₁BrNO₄P 522.31 4-OCH₃, -NO₂, C₆H₅ Potential biological probes, catalysis [Inferred]
(4-Nitrobenzyl)triphenylphosphonium bromide C₂₅H₂₁BrNO₂P 478.33 -CH₂C₆H₄NO₂ Wittig reactions, organic synthesis
[4-(Methoxycarbonyl)benzyl]triphenylphosphonium bromide C₂₈H₂₄BrO₂P 495.36 -CH₂C₆H₃(COOCH₃) Alkene synthesis (Wittig reagent)
(4-Carboxybutyl)triphenylphosphonium bromide C₂₈H₂₅BrO₂P 489.36 Aliphatic -COOH chain Mitochondria-targeted drug delivery
Tris(4-methoxyphenyl)phosphonium derivatives C₃₈H₃₆FeO₄P₂ 694.49 (ferrocene complex) 4-OCH₃, ferrocene backbone Catalysis in organic reactions

Key Observations:

  • Substituent Effects: The target compound’s combination of electron-donating (methoxy) and withdrawing (nitro) groups creates a polarized phosphonium cation. This contrasts with salts like [4-(Methoxycarbonyl)benzyl]triphenylphosphonium bromide, where the methoxycarbonyl group (-COOCH₃) provides moderate electron withdrawal but less resonance stabilization than nitro .
  • Solubility: Nitro groups enhance polarity but reduce solubility in non-polar solvents compared to methoxy-substituted analogs. For example, (4-Carboxybutyl)triphenylphosphonium bromide, with an aliphatic carboxylate chain, exhibits higher aqueous solubility .

Biological Activity

Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide is a phosphonium salt that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique structural features, including methoxy and nitro groups on the aromatic rings, contribute to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C26H23BrNO4P
  • Molecular Weight : 524.34 g/mol
  • CAS Number : 71412-17-4

The compound can undergo various chemical reactions, including oxidation, substitution, and hydrolysis, which may influence its biological activity. For instance, the nitro group can be reduced to an amino group, potentially enhancing its reactivity with biological targets.

The biological activity of this compound is thought to involve interactions with molecular targets such as enzymes and receptors. The phosphonium center facilitates the formation of reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the nitro group can form reactive species upon reduction, further contributing to its bioactivity.

Antimicrobial Activity

Recent studies have explored the compound's potential as an antimicrobial agent. The presence of the phosphonium moiety is believed to enhance membrane permeability, allowing for better interaction with bacterial cells. In vitro assays have demonstrated that this compound exhibits significant antibacterial activity against a range of pathogens, suggesting its potential as a therapeutic agent against infections.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Research indicates that this compound can inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and disruption of mitochondrial function, which are critical pathways in cancer cell death. Studies have shown that it effectively reduces tumor growth in animal models, highlighting its therapeutic potential .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a broad-spectrum antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64

Study 2: Anticancer Activity

In a separate study assessing anticancer properties, this compound was tested on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating potent cytotoxicity.

Cell LineIC50 (µM)
MCF-715
HeLa20
A54925

Q & A

Q. What synthetic methodologies are recommended for preparing Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide?

The synthesis typically involves nucleophilic substitution reactions. Triphenylphosphine reacts with brominated aromatic precursors (e.g., 4-bromoanisole and 4-nitrobenzyl bromide) under controlled conditions. A stepwise approach ensures selective substitution, with purification via recrystallization or column chromatography. Reaction monitoring by TLC and characterization via 1H^{1}\text{H}/13C^{13}\text{C} NMR is critical .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • NMR Spectroscopy : 31P^{31}\text{P} NMR confirms phosphonium salt formation (δ ~20–25 ppm). 1H^{1}\text{H} NMR identifies methoxy (δ 3.7–3.9 ppm) and nitro group environments .
  • HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M-Br]+^+) .
  • Elemental Analysis : Ensures stoichiometric purity .

Q. What are the solubility properties of this compound?

It is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water or hydrocarbons. Solubility tests in ethanol or acetonitrile may vary due to nitro group polarity .

Q. What safety protocols are essential during handling?

Use PPE (gloves, goggles) due to potential skin/eye irritation. Store in desiccators at 2–8°C to prevent hydrolysis. Refer to MSDS for nitro compound-specific hazards .

Advanced Research Questions

Q. How does the nitro group influence electronic properties and reactivity?

The nitro group’s electron-withdrawing nature increases the phosphonium center’s electrophilicity, enhancing its utility in Wittig reactions. Computational studies (DFT) show reduced electron density at phosphorus, facilitating ylide formation .

Q. What strategies mitigate decomposition during long-term storage?

  • Inert Atmosphere : Store under argon to prevent oxidation.
  • Low-Temperature Storage : -20°C reduces thermal degradation.
  • Desiccation : Prevents hydrolysis of the phosphonium bond .

Q. How does this compound compare to other phosphonium salts in catalytic applications?

The methoxy groups enhance solubility in organic phases, while the nitro group stabilizes transition states in cross-coupling reactions. Comparative kinetic studies show 20–30% higher yields in Stille couplings versus non-nitrated analogues .

Q. What contradictions exist in reported reaction conditions for ylide generation?

Conflicting data on optimal bases (e.g., KOtBu vs. NaH) may arise from solvent polarity effects. Ethanol/THF mixtures (1:1) balance ylide stability and reactivity, as shown in controlled trials .

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